molecular formula C18H23NO3 B180897 N-Acetylpropranolol CAS No. 2007-11-6

N-Acetylpropranolol

Cat. No. B180897
CAS RN: 2007-11-6
M. Wt: 301.4 g/mol
InChI Key: PNPHZOGJOCBAEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

N-Acetylpropranolol has a molecular weight of 301.4 g/mol. It is a racemic mixture of 2 enantiomers where the S (-)-enantiomer has approximately 100 times the binding affinity for beta adrenergic receptors .

Scientific Research Applications

Photodegradation and Stability in Drug Packaging

N-Acetylpropranolol, identified as a photodegradation product of Propranolol, raises concerns about drug stability in light-exposed environments. Uwai et al. (2005) studied the photodegradation of Propranolol and its products, including N-Acetylpropranolol, to evaluate their stability and interactions. This research highlights the importance of handling light-sensitive drugs like Propranolol, which can degrade into compounds like N-Acetylpropranolol, to maintain drug efficacy and safety (Uwai et al., 2005).

Pharmacological Actions

The photodegradation study by Uwai et al. also assessed the pharmacological actions of N-Acetylpropranolol. They examined its acute toxicity in mice and its binding to beta-adrenergic receptors. The findings showed that while N-Acetylpropranolol did not exhibit significant acute toxicity or binding to these receptors, the study serves as a precaution regarding the handling of Propranolol in single-dose packaging systems (Uwai et al., 2005).

properties

IUPAC Name

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPHZOGJOCBAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942091
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylpropranolol

CAS RN

2007-11-6
Record name N-Acetylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
TW Chiou, CC Chang, CT Lai, DF Tai - Bioorganic & Medicinal Chemistry …, 1997 - Elsevier
… The ee values of the two enantiomers of N-acetylpropranolol were determined by an HPLC equipped with a chiral column. The effects of organic solvent nature and substrate …
Number of citations: 49 www.sciencedirect.com
K Uwai, M Tani, Y Ohtake, S Abe, A Maruko, T Chiba… - Life sciences, 2005 - Elsevier
… Briefly, acetylation of propranolol (1), which gave diacetate (5), was followed by ester-selective solvolysis to give N-acetylpropranolol (3). Formylation of propranolol (1) using a mixed …
Number of citations: 39 www.sciencedirect.com
J Quan, N Wang, XQ Cai, Q Wu, XF Lin - Journal of Molecular Catalysis B …, 2007 - Elsevier
… Chiou et al. prepared N-acetylpropranolol with lipase from Candida cylindracea in diisopropyl ether without O-acetylated derivatives [8]. To our best knowledge, no reports about the …
Number of citations: 22 www.sciencedirect.com
A Buur, H Bundgaard, VHL Lee - International Journal of pharmaceutics, 1988 - Elsevier
… the same retention time as an authentic sample of N-acetylpropranolol (VI). Besides, a peak … the concurrent appearance of propranolol and Nacetylpropranolol in a 0.02 M borate buffer …
Number of citations: 41 www.sciencedirect.com
WJ Irwin, KA Belaid - International journal of pharmaceutics, 1988 - Elsevier
… During the next 2-3 h this product becomes more intense and was identified as N-acetylpropranolol formed by a competitive intramolecular rearrangement. The intra-molecular …
Number of citations: 23 www.sciencedirect.com
WL Nelson, RB Walker - Research communications in chemical …, 1978 - europepmc.org
… and nuclear magnetic resonance spectral data obtained on the product of succinylation of propranolol with data from the model compounds O-acetylpropranolol, N-acetylpropranolol …
Number of citations: 16 europepmc.org
WJ Irwin, KA Belaid - Drug Development and Industrial Pharmacy, 1987 - Taylor & Francis
… [Identification of components: a, N-acetylpropranolol; b, propranolol; c, 0-acetyl-; d, 0-propanoyl-; e, 0-… together with N-acetylpropranolol and the parent drug, are recorded in Figure 3 . …
Number of citations: 28 www.tandfonline.com
GH Dewar, JK Kwakye, RT Parfitt… - Journal of …, 1982 - Wiley Online Library
… N-Acetylpropranolol-Freshly distilled acetic anhydride (0.3 ml) was added to (f)-propranolol(… 1:3) as colorless needles of (&)-N-acetylpropranolol. Recrystallization from the same solvent …
Number of citations: 8 onlinelibrary.wiley.com
WJ Irwin, KA Belaid - International journal of pharmaceutics, 1988 - Elsevier
… Components are: a, ethyl paraben; b, propranolol; c, O-acetylpropranolol; and d, N-acetylpropranolol. The mobile phase comprised acetonitrile: orthophosphoric acid (88%): di…
Number of citations: 10 www.sciencedirect.com
JM Quigley, CGM Jordan, RF Timoney - International journal of …, 1994 - Elsevier
… Irwin and Belaid (1988a) showed that the formation of Nacetylpropranolol from the O-ace@ compound indicated competitive first-order degradation. Evidence for the occurrence of …
Number of citations: 21 www.sciencedirect.com

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